molecular formula C6H8F3N3O2 B8654088 2-(5-Amino-1,3,4-oxadiazol-2-yl)-1,1,1-trifluorobutan-2-ol

2-(5-Amino-1,3,4-oxadiazol-2-yl)-1,1,1-trifluorobutan-2-ol

Cat. No.: B8654088
M. Wt: 211.14 g/mol
InChI Key: RKDSYMWBBAVWTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Amino-1,3,4-oxadiazol-2-yl)-1,1,1-trifluorobutan-2-ol is a useful research compound. Its molecular formula is C6H8F3N3O2 and its molecular weight is 211.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H8F3N3O2

Molecular Weight

211.14 g/mol

IUPAC Name

2-(5-amino-1,3,4-oxadiazol-2-yl)-1,1,1-trifluorobutan-2-ol

InChI

InChI=1S/C6H8F3N3O2/c1-2-5(13,6(7,8)9)3-11-12-4(10)14-3/h13H,2H2,1H3,(H2,10,12)

InChI Key

RKDSYMWBBAVWTJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NN=C(O1)N)(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To hydrazide (34.07 g, 183 mmol) of step 2 in 275 mL of water was added KHCO3 (18.33 g, 183 mmol) followed by BrCN (19.39 g, 183 mmol) portionwise. After 3 h, the solid was filtered, washed with cold water and dried to afford the title compound. Additional compound could be recovered from the aqueous phase by extraction (ether-hexane, 1:1). 1H NMR (400 MHz, acetone-d6): δ 6.54 (s, 2H), 6.01 (s, 1H), 2.22 (m, 1H), 2.08 (m, 1H) and 0.99 (m, 3H).
Quantity
34.07 g
Type
reactant
Reaction Step One
[Compound]
Name
KHCO3
Quantity
18.33 g
Type
reactant
Reaction Step One
Name
Quantity
275 mL
Type
solvent
Reaction Step One
Name
Quantity
19.39 g
Type
reactant
Reaction Step Two

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